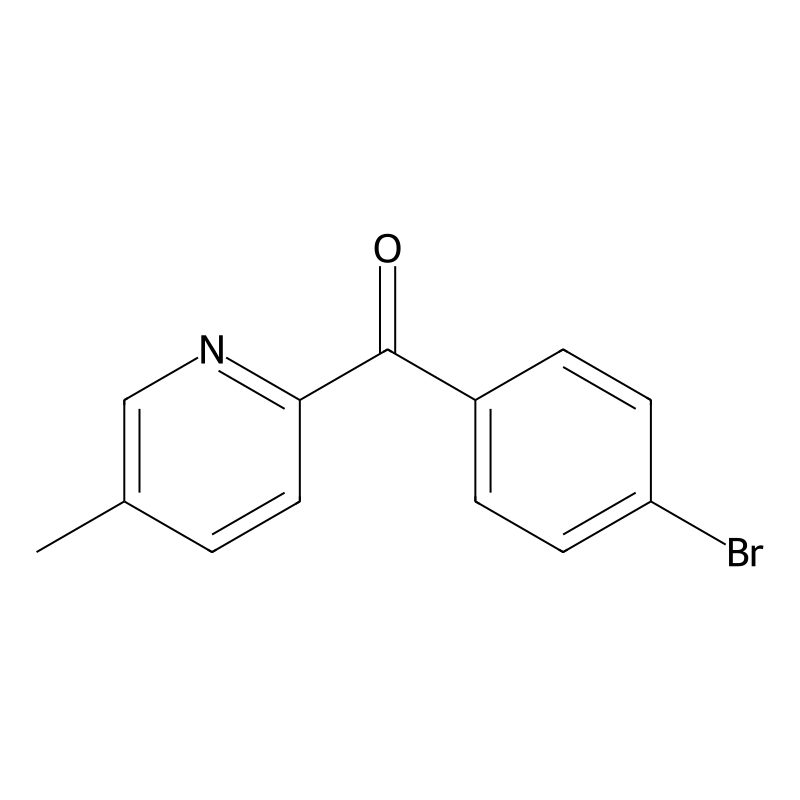

2-(4-Bromobenzoyl)-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

COX-2 Inhibition Studies

Field: Medicinal Chemistry

Application: The compound is used in the design and synthesis of a new series of 7-methoxy indolizines as bioisostere indomethacin analogues.

Catalytic Processes

Field: Organic Chemistry

Application: Trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid and its derivatives are utilized in catalytic processes.

Method: Feuerstein et al.

Results: The process achieved high substrate-catalyst ratios and good yields.

Photoreduction Studies

Field: Physical Chemistry

Application: Compounds similar to “2-(4-Bromobenzoyl)-5-methylpyridine” have been used in studies of photoreduction.

Results: The study yielded a photoreduction quantum efficiency of 7.75%.

Synthesis and Characterization

Photoreduction Studies

Application: The photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied.

Method: Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes.

Synthesis of 4-Chloro-4’-Fluorobenzophenone

2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound characterized by a bromobenzoyl group attached to a 5-methylpyridine ring. Its chemical structure can be denoted with the molecular formula C13H10BrNO, indicating the presence of a bromine atom, a nitrogen atom, and multiple carbon and hydrogen atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals and other functional materials.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as sodium azide or thiourea, leading to different derivatives.

- Oxidation: The methyl group may undergo oxidation to form a carboxylic acid.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of a wide range of derivatives and functionalized products.

Research into the biological activity of 2-(4-Bromobenzoyl)-5-methylpyridine is limited but suggests potential pharmacological properties. Similar compounds have been studied for their effects on various biological targets, including Janus Kinase 2 (JAK2), which is involved in cellular signaling pathways. Inhibition of JAK2 has been linked to anticancer activity, indicating that derivatives of this compound may also exhibit similar biological effects .

The synthesis of 2-(4-Bromobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-bromobenzoyl chloride. This reaction is usually performed in the presence of bases such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The general reaction can be summarized as follows:

This method allows for the efficient formation of the target compound, which can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

2-(4-Bromobenzoyl)-5-methylpyridine has several applications:

- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: The compound is explored for its potential role in drug development, particularly in creating new pharmaceuticals with specific therapeutic effects.

- Material Science: It can be utilized in synthesizing polymers and other materials with tailored properties for various industrial applications .

Interaction studies involving 2-(4-Bromobenzoyl)-5-methylpyridine focus on its ability to interact with biological macromolecules. Similar compounds have been investigated for their capacity to form hydrogen-bonded supramolecular associations, which are crucial for designing molecular materials with unique properties. These interactions may lead to significant insights into enzyme mechanisms and biochemical assays.

Several compounds share structural similarities with 2-(4-Bromobenzoyl)-5-methylpyridine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Bromobenzoyl chloride | Contains a bromobenzoyl group without pyridine | Used primarily as an acylating agent |

| 4-Bromobenzoyl propionic acid | Similar bromobenzoyl group with a propionic acid moiety | Exhibits different acid-base properties |

| 4-Bromobenzoyl benzene | Contains a benzene ring instead of pyridine | Lacks nitrogen functionality |

| 2-Bromo-5-methylpyridine | A simpler derivative that retains the methylpyridine | Serves as a precursor for various functional groups |

The uniqueness of 2-(4-Bromobenzoyl)-5-methylpyridine lies in its combination of both bromobenzoyl and methylpyridine functionalities, allowing it to participate in diverse